molecular formula C10H19ClN2O B1415660 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid methylamide hydrochloride CAS No. 2206607-66-9

4-Aminobicyclo[2.2.2]octane-1-carboxylic acid methylamide hydrochloride

Cat. No. B1415660
CAS RN: 2206607-66-9
M. Wt: 218.72 g/mol
InChI Key: GCOKKAZAJURIJY-UHFFFAOYSA-N
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Description

“4-Aminobicyclo[2.2.2]octane-1-carboxylic acid methylamide hydrochloride” is a chemical compound with the molecular formula C9H15NO2. It has a molecular weight of 205.68 . The IUPAC name for this compound is 4-aminobicyclo [2.2.2]octane-1-carboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO2.ClH/c10-9-4-1-8 (2-5-9,3-6-9)7 (11)12;/h1-6,10H2, (H,11,12);1H . The canonical SMILES structure is C1CC2 (CCC1 (CC2)C (=O)O)N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 169.22 g/mol . It has a computed XLogP3-AA value of -2.1, indicating its solubility in water and lipids . It has 2 hydrogen bond donor counts and 3 hydrogen bond acceptor counts . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 169.110278721 g/mol . The topological polar surface area is 63.3 Ų . The compound has a heavy atom count of 12 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Aminobicyclo[2.2.2]octane derivatives are synthesized and evaluated for various applications. For instance, a study describes the synthesis of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives, showcasing its potential in chemical synthesis and transformations (Palkó, Sohár, & Fülöp, 2011).

Biological Activity

  • The compound's derivatives have been researched for their antiprotozoal activities. A study synthesizing new 4-aminobicyclo[2.2.2]octane derivatives showed activities against Plasmodium falciparum and Trypanosoma b. rhodesiense (Seebacher, Brun, & Weis, 2004). Additionally, the structural requirements for the antiprotozoal activity of 4-Aminobicyclo[2.2.2]octan-2-ols have been investigated, focusing on the influence of the substitution of the bicyclo[2.2.2]octane skeleton (Seebacher, Berger, Kaiser, Brun, Saf, & Weis, 2006).

Pharmaceutical Research

  • A study synthesized and evaluated an aminopterin analogue with a bicyclo[2.2.2]octane structure, investigating its antifolate activity, which suggests potential pharmaceutical applications (Reynolds, Johnson, Piper, & Sirotnak, 2001).

properties

IUPAC Name

4-amino-N-methylbicyclo[2.2.2]octane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c1-12-8(13)9-2-5-10(11,6-3-9)7-4-9;/h2-7,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOKKAZAJURIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C12CCC(CC1)(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-bicyclo[2.2.2]octane-1-carboxylic acid methylamide, hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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